molecular formula C24H24N6O3 B3051962 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- CAS No. 37425-32-4

9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-

Cat. No.: B3051962
CAS No.: 37425-32-4
M. Wt: 444.5 g/mol
InChI Key: UOAQKWOXMVOBEN-UHFFFAOYSA-N
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Description

“9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features additional functional groups, including a methoxyphenyl group and a piperonyl-piperazinyl moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” typically involves multi-step organic reactions. The starting materials might include purine derivatives, methoxyphenyl compounds, and piperonyl-piperazine. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the methoxyphenyl group.

    Coupling reactions: to attach the piperonyl-piperazinyl moiety.

    Cyclization reactions: to form the purine ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysts: to increase reaction efficiency.

    Solvents: that facilitate the reactions.

    Temperature and pressure control: to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving purines.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl and piperonyl-piperazinyl groups might enhance its binding affinity or specificity. The pathways involved could include:

    Inhibition of enzyme activity: By binding to the active site.

    Modulation of receptor function: By acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that contains a purine structure.

    Theobromine: A compound found in chocolate, structurally similar to caffeine.

Uniqueness

“9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-” is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purines.

Properties

IUPAC Name

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-(2-methoxyphenyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-31-19-5-3-2-4-18(19)30-15-27-22-23(25-14-26-24(22)30)29-10-8-28(9-11-29)13-17-6-7-20-21(12-17)33-16-32-20/h2-7,12,14-15H,8-11,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAQKWOXMVOBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190871
Record name 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37425-32-4
Record name 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037425324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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